molecular formula C6H13NS B1274252 2-Ethylbutanethioamide CAS No. 98278-52-5

2-Ethylbutanethioamide

Cat. No.: B1274252
CAS No.: 98278-52-5
M. Wt: 131.24 g/mol
InChI Key: ZQPXMBHQIBIRCF-UHFFFAOYSA-N
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Description

2-Ethylbutanethioamide is an organic compound with the molecular formula C₆H₁₃NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoyl chloride with ammonium thiocyanate, followed by hydrolysis. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutanethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

2-Ethylbutanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    2-Ethylbutanamide: Lacks the sulfur atom, making it less reactive in certain chemical reactions.

    Butanethioamide: Similar structure but without the ethyl group, leading to different physical and chemical properties.

    2-Methylbutanethioamide: The presence of a methyl group instead of an ethyl group results in variations in reactivity and applications.

Uniqueness: 2-Ethylbutanethioamide is unique due to the combination of its thioamide group and ethyl substituent, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-ethylbutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXMBHQIBIRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243543
Record name Butyramide, 2-ethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98278-52-5
Record name Butyramide, 2-ethylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098278525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyramide, 2-ethylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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